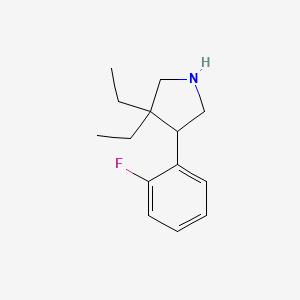

3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20FN |

|---|---|

Molecular Weight |

221.31 g/mol |

IUPAC Name |

3,3-diethyl-4-(2-fluorophenyl)pyrrolidine |

InChI |

InChI=1S/C14H20FN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3 |

InChI Key |

RNRPAXIBLLGMKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=CC=C2F)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Stereoselective Synthesis of the 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine Core

The construction of the this compound scaffold requires precise control over stereochemistry and regiochemistry. Key strategies focus on the asymmetric formation of the heterocyclic ring, the introduction of the gem-diethyl group, and the stereocontrolled installation of the 2-fluorophenyl moiety.

Asymmetric Construction of the Pyrrolidine (B122466) Ring System

The asymmetric synthesis of the pyrrolidine ring is foundational to obtaining enantiomerically pure final products. mdpi.comnih.gov Organocatalytic and metal-catalyzed [3+2] cycloaddition reactions are among the most powerful methods for this purpose. researchgate.net A plausible approach involves the reaction of an azomethine ylide with a suitable alkene dipolarophile.

For instance, an azomethine ylide generated from an iminoester derived from glycine (B1666218) could react with an electron-deficient alkene. The use of a chiral catalyst, such as a copper(I) complex with a chiral ligand, can facilitate a central-to-axial chirality transfer, ensuring high enantioselectivity in the resulting pyrrolidine ring. nih.gov The choice of catalyst and reaction conditions is critical for controlling the facial selectivity of the cycloaddition, thereby establishing the absolute stereochemistry of the newly formed stereocenters. researchgate.net

Another prominent strategy involves the cyclization of acyclic precursors. mdpi.com This can be achieved through methods such as intramolecular Michael additions or reductive amination of a suitably functionalized keto-amine. The stereochemical outcome in these cases is often dictated by the chirality of the starting material, which can be derived from the chiral pool, such as amino acids.

Regioselective Introduction of gem-Diethyl Substituents at the Pyrrolidine C-3 Position

The introduction of the gem-diethyl group at the C-3 position represents a significant synthetic hurdle. A common strategy for creating such a quaternary carbon center is the sequential alkylation of a precursor molecule at the C-3 position. This can be effectively achieved starting from a pyrrolidin-3-one or a related derivative like a 3-cyano-pyrrolidine.

The process would involve a two-step alkylation using a strong base to deprotonate the C-3 position, followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide). The first ethylation would be followed by a second deprotonation and alkylation sequence to install the second ethyl group. The choice of base is crucial to ensure complete deprotonation without promoting side reactions.

Table 1: Potential Conditions for C-3 Dialkylation

| Step | Reagent | Base | Solvent | Purpose |

|---|---|---|---|---|

| 1 | Ethyl Iodide | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Mono-ethylation at C-3 |

| 2 | Ethyl Bromide | Sodium hydride (NaH) | Dimethylformamide (DMF) | Di-ethylation at C-3 |

This sequential approach ensures the regioselective formation of the 3,3-diethyl substitution pattern.

Stereocontrolled Functionalization with the 2-Fluorophenyl Moiety at C-4

One effective method is the conjugate addition of an organometallic reagent to a pyrroline (B1223166) precursor. For example, a Michael addition of a 2-fluorophenyl cuprate (B13416276) reagent to a 3,3-diethyl-Δ⁴-pyrroline derivative could install the aryl group. The stereochemical outcome of this reaction can often be controlled by the existing stereochemistry within the pyrrolidine ring or by the use of chiral ligands.

Alternatively, the 2-fluorophenyl group can be incorporated into one of the starting materials for a cycloaddition reaction. For example, a [3+2] cycloaddition between an azomethine ylide and (E)-1-(2-fluorophenyl)-prop-2-en-1-one would directly install the 2-fluorophenyl group at the desired position. The stereochemistry would be controlled by the well-defined transition state of the cycloaddition, often leading to a specific diastereomer. researchgate.net

Development of Novel Synthetic Routes to Access this compound

Novel synthetic routes often rely on building the molecule from acyclic precursors, which allows for greater flexibility and control. mdpi.com A potential linear synthesis could begin with a chiral amine. The sequence might involve:

Alkylation: N-alkylation with a suitable fragment containing the latent 2-fluorophenyl group.

Chain Elongation: Further elaboration of the side chain to build the carbon skeleton required for the pyrrolidine ring.

Cyclization: An intramolecular cyclization step, such as a ring-closing metathesis or a Dieckmann condensation, to form the five-membered ring.

Functional Group Manipulation: Subsequent steps to install the gem-diethyl group at C-3, potentially via the alkylation of a β-keto ester intermediate formed during the cyclization, followed by reduction and decarboxylation.

Such routes, while potentially longer, offer the advantage of modularity, allowing for the synthesis of various analogues by simply changing the initial building blocks. researchgate.net

Chemo- and Regioselective Functionalization of this compound

Once synthesized, the this compound molecule offers limited sites for further chemo- and regioselective functionalization. nih.gov The most accessible position for modification is the pyrrolidine nitrogen atom. The secondary amine is nucleophilic and can readily undergo a variety of transformations.

Table 2: Potential N-Functionalization Reactions

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivative |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl derivative |

| N-Sulfonylation | Tosyl chloride, Pyridine | N-Tosyl derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl derivative |

These reactions allow for the introduction of a wide range of functional groups onto the pyrrolidine nitrogen, enabling the exploration of structure-activity relationships in medicinal chemistry contexts. Functionalization of the aromatic ring is also possible but would likely require harsher conditions and could present challenges with regioselectivity.

Synthetic Exploration of this compound Analogues and Derivatives

The synthetic strategies outlined above are amenable to modification for the creation of analogues and derivatives. nih.gov By systematically varying the building blocks, a diverse library of related compounds can be generated.

Variation at C-3: The use of different alkyl halides (e.g., methyl iodide, propyl bromide) in the C-3 dialkylation step would yield analogues with different gem-dialkyl groups.

Variation at C-4: Employing different aryl- or alkyl-substituted dipolarophiles in the [3+2] cycloaddition or using different organometallic reagents in the conjugate addition step would lead to a wide array of C-4 substituted pyrrolidines. nih.gov

Variation of the Aromatic Ring: The synthesis can be adapted to include phenyl rings with different substitution patterns (e.g., chloro, methoxy, or trifluoromethyl groups) by starting with the appropriately substituted aryl precursor.

Table 3: Examples of Potential Analogue Synthesis

| Position of Variation | Modified Reagent/Precursor | Resulting Analogue Structure |

|---|---|---|

| C-3 | Methyl Iodide | 3,3-Dimethyl-4-(2-fluorophenyl)pyrrolidine |

| C-4 | 3-Chlorophenylmagnesium bromide | 3,3-Diethyl-4-(3-chlorophenyl)pyrrolidine |

| N-1 | Boc-anhydride | N-Boc-3,3-diethyl-4-(2-fluorophenyl)pyrrolidine |

This modularity is a key feature of modern synthetic strategies, enabling the efficient exploration of chemical space around a core scaffold.

Stereochemistry and Conformational Analysis

Detailed Stereochemical Characterization of 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine

The stereochemistry of this compound is defined by the spatial arrangement of its substituents around the pyrrolidine (B122466) ring. The presence of a chiral center at the C4 position, bonded to the 2-fluorophenyl group, gives rise to the possibility of two enantiomers, (R) and (S). However, the gem-diethyl group at the C3 position does not introduce a chiral center at this carbon.

The relative orientation of the substituents on the pyrrolidine ring leads to the existence of diastereomers. Specifically, the 2-fluorophenyl group at C4 can be either on the same side (cis) or the opposite side (trans) of the ring relative to a reference substituent, though in this specific molecule, the key stereochemical descriptor arises from the single chiral center at C4. Therefore, the primary stereochemical characterization revolves around the (4R) and (4S) enantiomers.

The absolute configuration of each stereoisomer can be determined using techniques such as X-ray crystallography on a single crystal of a pure enantiomer or by using vibrational circular dichroism (VCD), which has been successfully applied to determine the absolute configuration of novel disubstituted pyrrolidine acids. nih.gov The synthesis of densely substituted pyrrolidines with high diastereoselectivity is often achieved through methods like [3+2] cycloaddition reactions, which allow for the control of the stereochemistry at multiple centers. acs.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C4 |

| Enantiomer 1 | R |

| Enantiomer 2 | S |

Chiral Separation and Enantiomeric Purity Determination for Research Applications

For research applications that require enantiomerically pure forms of this compound, chiral separation is a critical step. Several methods are available for the separation of chiral pyrrolidine derivatives.

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective technique for separating enantiomers. The choice of the chiral column and the mobile phase is crucial for achieving good separation. For polysubstituted pyrrolidines, various chiral columns have been shown to be effective. whiterose.ac.uk

Another powerful technique is biocatalytic kinetic resolution. This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Transaminases, for instance, have been used for the asymmetric synthesis of 2-substituted pyrrolidines, yielding high enantiomeric excess. nih.gov

Once the enantiomers are separated, determining the enantiomeric purity is essential. This is typically achieved using the same chiral HPLC methods developed for the separation. The relative peak areas of the two enantiomers in the chromatogram provide a quantitative measure of the enantiomeric excess (ee).

Conformational Landscape and Dynamic Behavior of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve bond angle strain. The two most common conformations are the envelope (or twist) and the half-chair conformations. These conformations are not static but are in a dynamic equilibrium through a process called pseudorotation.

For this compound, the conformational landscape is significantly influenced by the bulky substituents. The gem-diethyl group at the C3 position introduces significant steric hindrance, which restricts the flexibility of the pyrrolidine ring. This steric bulk will likely favor conformations that place the diethyl groups in pseudo-equatorial positions to minimize steric interactions.

The puckering of the pyrrolidine ring can be described by a pseudorotation phase angle (P). The energy barrier to pseudorotation is generally low, but in highly substituted pyrrolidines, certain conformations can be significantly more stable than others. In the case of this compound, the interactions between the diethyl groups and the 2-fluorophenyl group will be a major determinant of the preferred conformation. Computational modeling and NMR spectroscopy are powerful tools to study the conformational preferences and the dynamics of the pyrrolidine ring. mdpi.com

Influence of Substituents on Pyrrolidine Ring Pseudorotation and Conformation

The substituents on the pyrrolidine ring play a critical role in determining its preferred conformation and the dynamics of pseudorotation.

The gem-diethyl group at C3 is expected to have a pronounced effect. Gem-disubstitution can significantly alter the conformational preferences of the ring. The steric demand of the two ethyl groups will likely lead to a flattening of the ring around the C3 carbon or favor a conformation where the substituents can be accommodated with minimal steric clash.

The 2-fluorophenyl group at C4 also exerts a strong influence. The fluorine atom, being electronegative, can engage in stereoelectronic interactions that can stabilize certain conformations. beilstein-journals.org For instance, gauche effects involving the fluorine atom can influence the torsional angles within the ring. beilstein-journals.org Furthermore, the steric bulk of the aryl group will favor a pseudo-equatorial orientation to minimize steric strain with the adjacent substituents and the pyrrolidine ring itself. In a related system, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, the aromatic ring was found to exist in an axial position in solution. nih.gov The interplay between the steric bulk of the diethyl groups and the electronic and steric properties of the 2-fluorophenyl group will ultimately dictate the dominant conformation of the pyrrolidine ring in this compound.

Table 2: Summary of Substituent Effects on Pyrrolidine Conformation

| Substituent | Position | Expected Influence |

| gem-Diethyl | C3 | Restricts ring flexibility, favors conformations that minimize steric strain. |

| 2-Fluorophenyl | C4 | Favors pseudo-equatorial orientation to reduce steric hindrance. The fluorine atom can participate in stereoelectronic interactions. |

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These studies are typically performed using a basis set like B3LYP/6-311G++(d,p) to achieve a balance between computational cost and accuracy, allowing for the prediction of various molecular properties. nih.gov

The electronic structure of 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Another key aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP can identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting how the molecule might interact with other chemical species. nih.gov For this compound, the nitrogen atom of the pyrrolidine (B122466) ring and the fluorine atom on the phenyl ring are expected to be key nucleophilic and electrophilic sites, respectively.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.1 Debye | Molecular polarity and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | See Figure 1 (Notional) | Prediction of reactive sites for interactions |

DFT calculations are highly effective in simulating spectroscopic data, which is invaluable for the structural confirmation of newly synthesized compounds. Theoretical vibrational frequencies from Fourier-transform infrared (FTIR) spectroscopy can be calculated and compared with experimental spectra to assign characteristic peaks. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of experimental NMR data, confirming the connectivity and chemical environment of atoms within the molecule. While direct simulation of complex 2D NMR can be challenging, predicting basic spectra is a routine application of modern computational chemistry. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

While QM methods provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations can reveal the preferred conformations of this compound and the flexibility of its constituent parts, such as the pyrrolidine ring and the diethyl and fluorophenyl substituents. nih.govsciepub.com

An MD simulation typically involves placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a classical force field. The simulation tracks the movements of all atoms over a period, often nanoseconds to microseconds, providing a trajectory of the molecule's dynamic behavior. Analysis of this trajectory can reveal stable conformations, the energy barriers between them, and how different parts of the molecule fluctuate, which is crucial for understanding its potential interactions with biological targets. scispace.com

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P or SPC/E water | Simulates an aqueous physiological environment. |

| System Temperature | 300 K | Simulates physiological temperature. |

| System Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate conformational sampling. |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration, Dihedral Angle Analysis | Quantifies stability, flexibility, and conformational changes. |

Molecular Docking and Ligand-Target Interaction Prediction for Hypothetical Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. nih.gov Given that the pyrrolidine scaffold is present in many biologically active compounds, this compound could be docked against various hypothetical targets to explore its therapeutic potential. nih.gov

For instance, pyrrolidine derivatives have been investigated as inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV) or as modulators of protein-protein interactions, such as the MDM2-p53 pathway. scispace.comnih.gov In a hypothetical docking study, the 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The this compound molecule would then be computationally placed into the active site of the protein, and scoring functions would be used to estimate the binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. scispace.comnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a strong theoretical binding affinity to the active site. |

| Hydrogen Bonds | Pyrrolidine N-H with Asp145; Fluorine with Lys23 | Specific, strong interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Diethyl groups with Val56, Leu120; Phenyl ring with Phe143 | Non-polar interactions contributing significantly to binding stability. |

| Key Active Site Residues | Lys23, Val56, Asp145, Leu120, Phe143 | Amino acids in the protein's active site that are crucial for the binding of this ligand. |

De Novo Design and Virtual Screening Based on the this compound Scaffold

The this compound structure can serve as a scaffold or starting point for the discovery of new and more potent molecules.

Virtual screening involves computationally testing large libraries of existing compounds to identify those that are likely to bind to a specific biological target. A pharmacophore model can be developed based on the key interaction features of the parent scaffold (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to rapidly screen databases containing millions of compounds, filtering for molecules that match the required features. nih.govnih.gov

De novo design , on the other hand, involves computationally building new molecules from scratch. Algorithms can use the binding pocket of a target protein and the core scaffold of this compound to suggest novel functional groups or modifications that could enhance binding affinity and selectivity. This approach allows for the exploration of novel chemical space beyond existing compound libraries.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations

Systematic Modification and Design of 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine Analogues for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is a critical aspect of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. The pyrrolidine (B122466) scaffold is a versatile and privileged structure in drug discovery due to its three-dimensional nature, which allows for precise spatial orientation of substituents to interact with biological targets. nih.gov Systematic modifications of the core structure provide valuable insights into the molecular interactions governing biological activity.

Research into pyrrolidine derivatives has demonstrated that substituents at various positions on the ring significantly influence pharmacological efficacy. nih.gov For analogues related to this compound, SAR studies typically involve modifications at several key positions:

Position 3 Substituents: The geminal diethyl group at the C-3 position is a crucial feature. SAR studies on related pyrrolidines explore the replacement of these ethyl groups with other alkyl or cycloalkyl moieties to probe the size and nature of the binding pocket. For instance, replacing diethyl groups with dimethyl, dipropyl, or spirocyclic systems can alter the compound's conformational rigidity and hydrophobic interactions with the target protein. acs.org

Position 4 Substituents: The 4-(2-fluorophenyl) group is a primary point of interaction. Modifications here involve altering the substitution pattern on the phenyl ring (e.g., moving the fluorine to the meta or para position), replacing fluorine with other halogens (Cl, Br) or with electron-donating/withdrawing groups, or replacing the entire phenyl ring with other aromatic or heteroaromatic systems. nih.govacs.org These changes are designed to fine-tune electronic properties and hydrogen bonding capabilities. frontiersin.org

Stereochemistry: The carbons at positions 3 and 4 can be chiral centers, depending on the substitution. The synthesis and evaluation of individual stereoisomers are paramount, as different spatial arrangements of the substituents can lead to vastly different biological activities. nih.govnih.gov

These systematic modifications allow for the construction of a comprehensive SAR profile, guiding the design of new analogues with improved therapeutic potential. The general synthetic approach often involves the functionalization of pre-formed pyrrolidine rings or stereoselective cyclization of acyclic precursors to achieve the desired optically pure compounds. mdpi.com

| Modification Site | Example Modification | General Impact on Activity (Based on related compounds) | Reference |

|---|---|---|---|

| C-3 Position (Diethyl Group) | Replacement with spirocyclic groups (e.g., cyclobutyl, cyclohexyl) | Alters conformational rigidity and hydrophobic interactions; can enhance binding affinity. | acs.org |

| C-4 Phenyl Ring | Altering halogen substituent position (e.g., 3-chloro, 4-fluoro) | Influences electronic interactions and binding orientation within the target pocket. | nih.govacs.org |

| C-4 Phenyl Ring | Replacement with heteroaromatic rings (e.g., pyridinyl, triazolyl) | Can introduce new hydrogen bond donors/acceptors and improve solubility or metabolic stability. | nih.gov |

| N-1 Pyrrolidine Nitrogen | Introduction of various alkyl chains (e.g., ethyl, n-butyl, n-hexyl) | Modulates basicity and can significantly alter stereospecificity and receptor affinity. | nih.gov |

Impact of the Diethyl and 2-Fluorophenyl Moieties on Molecular Recognition

The diethyl and 2-fluorophenyl moieties of this compound are not arbitrary decorations; they are critical determinants of the molecule's interaction with its biological target, a process known as molecular recognition. mdpi.com

The 3,3-Diethyl Moiety: The gem-diethyl group at the C-3 position serves multiple functions. Firstly, it provides a significant hydrophobic footprint, which is often crucial for binding to hydrophobic pockets within a protein active site. In studies of related compounds, such hydrophobic groups have been shown to be highly desirable for achieving strong binding affinity. acs.org Secondly, the steric bulk of the diethyl groups restricts the conformation of the pyrrolidine ring and the C-4 substituent. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding and "locks" the molecule in a bioactive conformation. nih.gov The choice of two ethyl groups represents a balance between providing sufficient bulk for effective interaction and avoiding steric clashes that would hinder binding.

The 4-(2-Fluorophenyl) Moiety: The 2-fluorophenyl group at the C-4 position is essential for orienting the molecule within the binding site and for establishing specific interactions. The fluorine atom, being highly electronegative, can alter the electronic distribution of the phenyl ring and participate in favorable electrostatic or dipole-dipole interactions. It can also form hydrogen bonds with suitable donors in the protein. Docking studies on related pyrrolidine derivatives have highlighted that electrostatic factors and hydrogen bonds highly contribute to inhibitory activity. nih.gov The position of the fluorine atom is also critical. An ortho-substitution, as in the 2-fluorophenyl group, dictates a specific rotational angle (torsion angle) relative to the pyrrolidine ring, which can be vital for fitting into a precisely shaped binding pocket. In SAR studies of similar scaffolds, the presence and position of a halogen on a phenyl ring have been shown to be essential for inhibitory effects. frontiersin.org

Together, these two moieties create a unique three-dimensional shape and electronic profile that allows the molecule to be recognized by its target protein with high affinity and specificity. The interplay between the hydrophobic bulk of the diethyl groups and the specific electronic and steric features of the 2-fluorophenyl group is fundamental to the compound's biological activity.

Stereoisomer-Specific Molecular Interactions and Biological Profiles

The pyrrolidine ring in substituted compounds like this compound contains stereogenic centers, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and even pharmacological effects. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.

For pyrrolidine derivatives, the spatial orientation of substituents is a key factor influencing the biological profile. nih.gov Studies on various classes of pyrrolidine-containing compounds consistently demonstrate stereospecificity. For example, in a series of N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides, the activity at dopamine (B1211576) D2 receptors was found to be highly dependent on the absolute configuration at the C-2 position of the pyrrolidine ring. nih.gov For compounds with a 1-ethyl substituent, the S enantiomer was more potent, whereas for those with longer 1-alkyl chains (n-hexyl), the R enantiomer showed higher potency. nih.gov This reversal highlights the subtle and complex nature of stereoisomer-specific interactions.

Similarly, in the investigation of a histamine (B1213489) H3 receptor antagonist containing a bipyrrolidinyl moiety, the four possible stereoisomers were synthesized and evaluated. nih.gov One specific stereoisomer, (2S,3'S), displayed significantly superior in vitro affinity for the receptor compared to the other three. nih.gov However, all stereoisomers showed similar unwanted off-target effects, indicating that stereochemistry does not always differentiate between desired and undesired activities. nih.gov

These findings underscore the necessity of synthesizing and testing optically pure stereoisomers of this compound to fully characterize its biological profile. The specific three-dimensional arrangement of the diethyl and 2-fluorophenyl groups relative to the pyrrolidine scaffold will determine the precise fit and interactions within the chiral binding site of its target, ultimately dictating its potency and efficacy.

| Compound Class | Stereoisomers Compared | Observed Difference in Biological Profile | Reference |

|---|---|---|---|

| N-[(1-alkyl-2-pyrrolidinyl)methyl]benzamides | (S) vs. (R) at C-2 | Potency at D2 receptors reverses from S > R to R > S as the N-alkyl chain length increases. | nih.gov |

| Histamine H3 Receptor Antagonist | (2S,3'S), (2R,3'R), (2S,3'R), (2R,3'S) | The (2S,3'S) isomer showed superior in vitro receptor affinity over the other three isomers. | nih.gov |

| Antiestrogen Benzopyran Derivatives | (R) vs. (S) at C-3 of a methylpyrrolidine | The stereospecific orientation of the 3-R-methylpyrrolidine leads to a pure Estrogen Receptor α antagonist profile. | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR) for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For classes of compounds like pyrrolidine derivatives, QSAR studies are instrumental in understanding the key physicochemical properties that govern their potency and in predicting the activity of novel, unsynthesized analogues. biorxiv.orgnih.gov

The development of a QSAR model for pyrrolidine derivatives targeting a specific protein, such as the dopamine transporter (DAT), typically involves several steps:

Data Set Assembly: A diverse set of pyrrolidine analogues with experimentally determined biological activities (e.g., binding affinities or IC50 values) is compiled. biorxiv.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields from Comparative Molecular Field Analysis - CoMFA). nih.gov

Model Generation: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds that were not used in model generation. nih.gov

QSAR studies on neuraminidase inhibitors containing a pyrrolidine core have shown that electrostatic factors and hydrogen bonding capabilities are highly influential in determining inhibitory activity. nih.gov Similarly, for DAT ligands, 3D-QSAR models have been developed to identify the molecular interactions crucial for optimal binding. nih.gov These models often generate 3D contour maps that visualize regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA model might indicate that a bulky, hydrophobic group is preferred in one region, while a negatively charged, hydrogen-bond accepting group is favored in another.

By applying QSAR modeling to a series of analogues of this compound, researchers can gain a quantitative understanding of its SAR. The resulting models can guide the rational design of new derivatives with potentially enhanced potency by suggesting specific structural modifications that are predicted to improve activity. researchgate.net

Mechanistic Studies at the Molecular and Cellular Level

Elucidation of Specific Molecular Target Engagement of 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine

Currently, there is a lack of published research specifically identifying and characterizing the molecular targets of this compound. Scientific studies detailing its binding to specific proteins, modulation of enzyme activity, or interaction with other biological macromolecules are not available in the public domain.

Biochemical Characterization of Compound-Target Interactions

Without the identification of a specific molecular target, no biochemical characterization of the interaction between this compound and a biological target has been reported. Data on binding affinity, kinetics, and the structural basis of interaction are absent from the scientific literature.

Investigation of Downstream Cellular Pathways and Phenotypes in in vitro Research Systems

There are no available in vitro studies that describe the effects of this compound on cellular pathways or the resulting cellular phenotypes. Research detailing its impact on cell signaling, gene expression, or other cellular functions has not been published.

High-Throughput Screening (HTS) and Chemical Probe Development for this compound Derivatives

Information regarding the use of this compound or its derivatives in high-throughput screening campaigns to identify new biological activities is not publicly available. Similarly, there are no reports on the development of chemical probes based on this specific molecular scaffold to investigate biological systems.

Advanced Analytical and Spectroscopic Research Methods

Comprehensive Structural Characterization using Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For a molecule like 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for complete proton (¹H) and carbon (¹³C) signal assignments.

1D NMR (¹H and ¹³C):

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Key expected signals would include multiplets for the aromatic protons of the 2-fluorophenyl group, distinct signals for the diastereotopic methylene (B1212753) protons of the two ethyl groups, and signals for the pyrrolidine (B122466) ring protons.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct resonances for the quaternary carbon C3, the carbons of the ethyl groups, the pyrrolidine ring carbons (C2, C4, C5), and the six carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

2D NMR Techniques: To resolve signal overlap and definitively assign the structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the ethyl groups and the pyrrolidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting the different fragments of the molecule, for example, linking the protons on the pyrrolidine ring to the quaternary C3 carbon and the ethyl groups, and connecting the C4 proton to the carbons of the 2-fluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is vital for determining the relative stereochemistry of the substituents on the pyrrolidine ring.

Illustrative NMR Data Interpretation: The following table represents hypothetical but expected ¹H and ¹³C NMR chemical shifts (δ) and key correlations for this compound, based on general principles and data from analogous structures. wikipedia.org

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrrolidine-NH | Broad singlet | - | C2, C5 |

| Pyrrolidine-C2 | Multiplet | ~50-60 | C3, C4 |

| Pyrrolidine-C3 | - | ~45-55 (Quaternary) | - |

| Pyrrolidine-C4 | Multiplet | ~40-50 | C2, C3, C5, C1' (Fluorophenyl) |

| Pyrrolidine-C5 | Multiplet | ~55-65 | C3, C4 |

| Ethyl-CH₂ (x2) | Multiplets (diastereotopic) | ~25-35 | C3, Ethyl-CH₃ |

| Ethyl-CH₃ (x2) | Triplets | ~8-15 | C3, Ethyl-CH₂ |

| Fluorophenyl-C1' | - | ~125-135 (d) | - |

| Fluorophenyl-C2' | - | ~158-162 (d, ¹JCF) | - |

| Fluorophenyl-C3' to C6' | Multiplets (~6.9-7.3) | ~115-130 | Correlations to adjacent aromatic carbons and C4 of pyrrolidine |

| Note: 'd' denotes a doublet due to C-F coupling. |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HRMS can measure the mass of the protonated molecule [M+H]⁺ with extremely high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₄H₂₀FN), the theoretical exact mass of the neutral molecule is 221.15798. The expected [M+H]⁺ ion would have a theoretical m/z of 222.16576. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides insight into the molecular structure by analyzing the fragmentation patterns of a selected parent ion. The protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Key fragmentations would likely involve:

Loss of an ethyl group (C₂H₅•, 29 Da).

Cleavage of the pyrrolidine ring.

Loss of the fluorophenyl group.

This fragmentation data creates a structural fingerprint that helps to confirm the connectivity of the atoms within the molecule.

| Ion | Theoretical m/z | Description |

| [M+H]⁺ | 222.16576 | Protonated parent molecule |

| [M+H - C₂H₅]⁺ | 193.12366 | Loss of an ethyl radical from the parent ion |

| [C₈H₁₅N+H]⁺ | 126.12828 | Fragment containing the diethylpyrrolidine core |

| [C₆H₄F]⁺ | 95.03483 | Fluorophenyl cation |

Chromatographic Techniques for Purity, Isomer Separation, and Quantitative Analysis in Research Matrices

Chromatography is fundamental for separating the target compound from impurities, starting materials, and byproducts. It is also used for separating stereoisomers and for quantifying the compound's concentration.

Thin-Layer Chromatography (TLC): Primarily used for rapid reaction monitoring and preliminary purity assessment.

Flash Column Chromatography: The standard method for purification of the crude product after synthesis on a preparative scale.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of the final compound. When coupled with a chiral stationary phase (chiral HPLC), it can be used to separate and quantify the different enantiomers and diastereomers of the molecule, which is crucial since the C4 position is a stereocenter.

Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying the compound and any volatile impurities.

The choice of mobile phase, stationary phase, and detector (e.g., UV, MS) would be optimized to achieve the best separation and detection of this compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal, yielding a three-dimensional model of the molecule.

Key information obtained from X-ray crystallography includes:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation) in the solid state.

Details of intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Absolute configuration of the stereocenter (C4), provided a heavy atom is present or by using specific crystallographic techniques.

This technique is considered the "gold standard" for structural determination and is essential for definitively establishing the three-dimensional arrangement of the atoms in space.

Applications As Research Tools and Probes

Utility of 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine as a Chemical Probe for Exploring Biological Systems

There is no available scientific literature that describes the use of this compound as a chemical probe. Chemical probes are small molecules designed to interact with specific biological targets to elucidate their function. The development of such a probe would require extensive synthesis, purification, and biological evaluation, none of which has been reported for this specific compound.

Integration into Fragment-Based or Ligand-Based Drug Discovery Research Methodologies

No studies have been found that detail the integration of this compound into fragment-based or ligand-based drug discovery campaigns. Fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules (fragments) for weak binding to a biological target, which are then optimized into more potent leads. While pyrrolidine-containing fragments are utilized in FBDD, there is no evidence to suggest that this specific diethyl-fluorophenyl substituted pyrrolidine (B122466) has been part of such a library or screening effort. Similarly, ligand-based drug discovery, which relies on the knowledge of existing active molecules, has not reported the use of this compound as a scaffold or pharmacophore.

Contributions to Fundamental Organic Chemistry and Catalysis Research

The synthesis and reactivity of pyrrolidines are fundamental aspects of organic chemistry. mdpi.com Methods such as 1,3-dipolar cycloadditions are commonly employed for the construction of the pyrrolidine ring. nih.gov However, a search of the chemical literature did not yield any studies focused on the synthesis, unique reactivity, or application of this compound in catalysis research. Its potential use as a chiral ligand or organocatalyst remains unexplored in published works.

Precursor for the Development of Advanced Materials or Imaging Agents (theoretical)

The potential of this compound as a precursor for advanced materials or imaging agents is purely theoretical at this stage, as no research has been published in this area. The incorporation of fluorine can be of interest for developing positron emission tomography (PET) imaging agents, but this would require the use of a radioactive isotope of fluorine (¹⁸F) and significant further chemical modification and biological testing, none of which has been reported for this compound.

Future Research Directions and Translational Perspectives for 3,3 Diethyl 4 2 Fluorophenyl Pyrrolidine

The exploration of novel chemical entities is a cornerstone of therapeutic innovation. The compound 3,3-Diethyl-4-(2-fluorophenyl)pyrrolidine, a distinct pyrrolidine (B122466) derivative, represents a scaffold with significant potential for further investigation. The following sections outline forward-looking research strategies aimed at elucidating its therapeutic promise, focusing on the design of advanced analogues, the integration of computational methodologies, the development of sophisticated screening systems, and a deeper exploration of its structure-function relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.